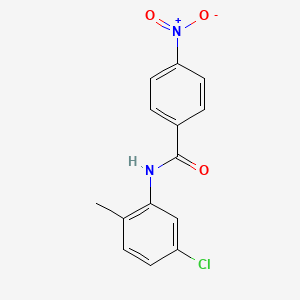![molecular formula C18H18ClN3O2 B11556191 4-Chloro-N-({N'-[(1E)-1-(4-methylphenyl)ethylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11556191.png)
4-Chloro-N-({N'-[(1E)-1-(4-methylphenyl)ethylidene]hydrazinecarbonyl}methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N-({N’-[(1E)-1-(4-methylphenyl)ethylidene]hydrazinecarbonyl}methyl)benzamide is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a chloro-substituted benzamide group and a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-({N’-[(1E)-1-(4-methylphenyl)ethylidene]hydrazinecarbonyl}methyl)benzamide typically involves the condensation reaction between 4-chlorobenzoyl chloride and N’-[(1E)-1-(4-methylphenyl)ethylidene]hydrazinecarboxamide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-({N’-[(1E)-1-(4-methylphenyl)ethylidene]hydrazinecarbonyl}methyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-Chloro-N-({N’-[(1E)-1-(4-methylphenyl)ethylidene]hydrazinecarbonyl}methyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents for the treatment of cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-N-({N’-[(1E)-1-(4-methylphenyl)ethylidene]hydrazinecarbonyl}methyl)benzamide involves its interaction with specific molecular targets. The hydrazone linkage allows the compound to form stable complexes with metal ions, which can interfere with the function of metalloenzymes in biological systems. Additionally, the chloro group can participate in electrophilic aromatic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites on biomolecules.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-N-methylbenzamide: Similar structure but lacks the hydrazone linkage.
N’-[(1E)-1-(4-methylphenyl)ethylidene]hydrazinecarboxamide: Contains the hydrazone linkage but lacks the chloro-substituted benzamide group.
4-Methyl-N-({N’-[(1E)-1-(4-methylphenyl)ethylidene]hydrazinecarbonyl}methyl)benzamide: Similar structure but with a methyl group instead of a chloro group.
Uniqueness
4-Chloro-N-({N’-[(1E)-1-(4-methylphenyl)ethylidene]hydrazinecarbonyl}methyl)benzamide is unique due to the presence of both the chloro-substituted benzamide group and the hydrazone linkage. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable tool in various research and industrial applications.
Properties
Molecular Formula |
C18H18ClN3O2 |
|---|---|
Molecular Weight |
343.8 g/mol |
IUPAC Name |
4-chloro-N-[2-[(2E)-2-[1-(4-methylphenyl)ethylidene]hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C18H18ClN3O2/c1-12-3-5-14(6-4-12)13(2)21-22-17(23)11-20-18(24)15-7-9-16(19)10-8-15/h3-10H,11H2,1-2H3,(H,20,24)(H,22,23)/b21-13+ |
InChI Key |
UNEBDXLGWAAGLO-FYJGNVAPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/NC(=O)CNC(=O)C2=CC=C(C=C2)Cl)/C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NNC(=O)CNC(=O)C2=CC=C(C=C2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-bromo-6-[(E)-{[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-nitrophenol](/img/structure/B11556121.png)
![2-{[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]amino}pyridin-3-ol](/img/structure/B11556133.png)
acetyl}hydrazinylidene)butanamide](/img/structure/B11556141.png)
![4-[(Decylsulfonyl)amino]phenyl octanoate](/img/structure/B11556143.png)
![(3E)-N-(2,4-difluorophenyl)-3-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11556148.png)
![4-bromo-2-[(Z)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B11556151.png)
![(4Z)-1-(3-chloro-4-fluorophenyl)-4-{[(1E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]imino}-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B11556157.png)
![2-(3,4-dimethylphenyl)-4-{[(2,6-dimethylphenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11556160.png)
![N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(3-chlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11556167.png)
![2-[(2,6-Dibromo-4-chlorophenyl)amino]-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11556170.png)
![(3E)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B11556175.png)

![N'-[(2Z)-Butan-2-ylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B11556200.png)
![1,1'-[Methanediylbis(2-methoxybenzene-4,1-diyl)]bis[3-(4-methylphenyl)urea]](/img/structure/B11556211.png)
